

physicochemical properties of 4-Bromo-1-(bromomethyl)-2-chlorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-1-(bromomethyl)-2-chlorobenzene

Cat. No.: B130762

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-1-(bromomethyl)-2-chlorobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-1-(bromomethyl)-2-chlorobenzene**, a trifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. This document delves into its core physicochemical properties, spectroscopic characteristics, and analytical methodologies. A key focus is placed on its synthetic utility, which is dictated by the differential reactivity of its benzylic and aryl halide moieties. This property establishes the compound as a versatile building block for constructing complex molecular architectures, particularly those relevant to drug discovery and development. This guide synthesizes technical data with practical, field-proven insights to serve as an essential resource for researchers utilizing this strategic synthetic intermediate.

Chemical Identity and Structure

4-Bromo-1-(bromomethyl)-2-chlorobenzene (CAS No: 149965-41-3) is a halogenated aromatic hydrocarbon.^{[1][2]} Its structure is characterized by a benzene ring substituted with a bromine atom, a chlorine atom, and a bromomethyl group. This substitution pattern, particularly the presence of two distinct carbon-bromine bonds, is the foundation of its versatile reactivity in organic synthesis.^[3]

The nomenclature for this compound can vary across suppliers, with common synonyms including 4-Bromo-2-(bromomethyl)-1-chlorobenzene and 5-Bromo-2-chlorobenzyl bromide.^[4] ^[5] For clarity, this guide will refer to the compound based on the structure associated with CAS number 149965-41-3.

Identifier	Value
IUPAC Name	4-Bromo-2-(bromomethyl)-1-chlorobenzene ^[1]
Synonyms	5-Bromo-2-chlorobenzyl bromide, Benzene, 4-bromo-2-(bromomethyl)-1-chloro- ^[4] ^[5]
CAS Number	149965-41-3 ^[1] ^[6]
Molecular Formula	C ₇ H ₅ Br ₂ Cl ^[1] ^[6]
Molecular Weight	284.38 g/mol ^[1] ^[2]
Canonical SMILES	C1=CC(=C(C=C1Br)CBr)Cl ^[1]
InChIKey	LARDKFQCEKGHTB-UHFFFAOYSA-N ^[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing everything from reaction kinetics to bioavailability in drug candidates. **4-Bromo-1-(bromomethyl)-2-chlorobenzene** is typically a white solid at room temperature.^[5] Its high boiling and flash points are characteristic of substituted aromatic hydrocarbons with multiple heavy atoms.

A notable characteristic is its calculated XLogP3 value of approximately 3.8, which indicates significant lipophilicity (a preference for fatty or nonpolar environments).^[1]^[4] This property is a crucial parameter in drug development, as it affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Significance
Appearance	White to off-white solid ^[5]	Basic identification and purity assessment.
Boiling Point	286.5 °C at 760 mmHg ^{[4][5]}	Defines the liquid range and purification conditions (e.g., distillation).
Density	1.9 ± 0.1 g/cm³ ^{[4][5]}	Important for reaction setup and solvent selection.
Flash Point	140.4 °C ^[4]	Indicates the temperature at which it can ignite, crucial for safety protocols.
XLogP3	3.8 ^[1]	A measure of lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Refractive Index	1.617 ^[7]	Useful for identification and purity checks of liquid samples.

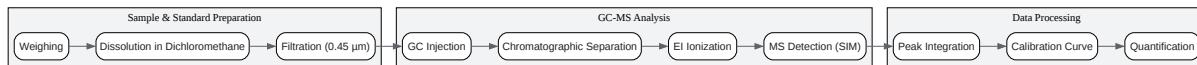
Spectroscopic and Analytical Characterization

Precise analytical methods are essential for confirming the identity, purity, and quantity of synthetic intermediates like **4-Bromo-1-(bromomethyl)-2-chlorobenzene**.

Expected Spectroscopic Signatures

- Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons. The aromatic region would display a complex splitting pattern corresponding to the three protons on the substituted ring. A characteristic singlet for the two benzylic protons (-CH₂Br) would be expected further downfield, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and benzene ring.

- Mass Spectrometry (MS): The mass spectrum provides critical information about the molecule's mass and isotopic composition. Due to the presence of two bromine atoms (isotopes ^{79}Br and ^{81}Br in ~1:1 ratio) and one chlorine atom (isotopes ^{35}Cl and ^{37}Cl in ~3:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks. The most abundant peak in this cluster would correspond to the monoisotopic mass of 281.84465 Da. [1] The isotopic pattern is a definitive signature for compounds containing multiple halogen atoms.[8]


Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] It is the ideal method for assessing the purity of **4-Bromo-1-(bromomethyl)-2-chlorobenzene** and quantifying it in reaction mixtures.

This protocol outlines a standard method for the quantitative analysis of the title compound.

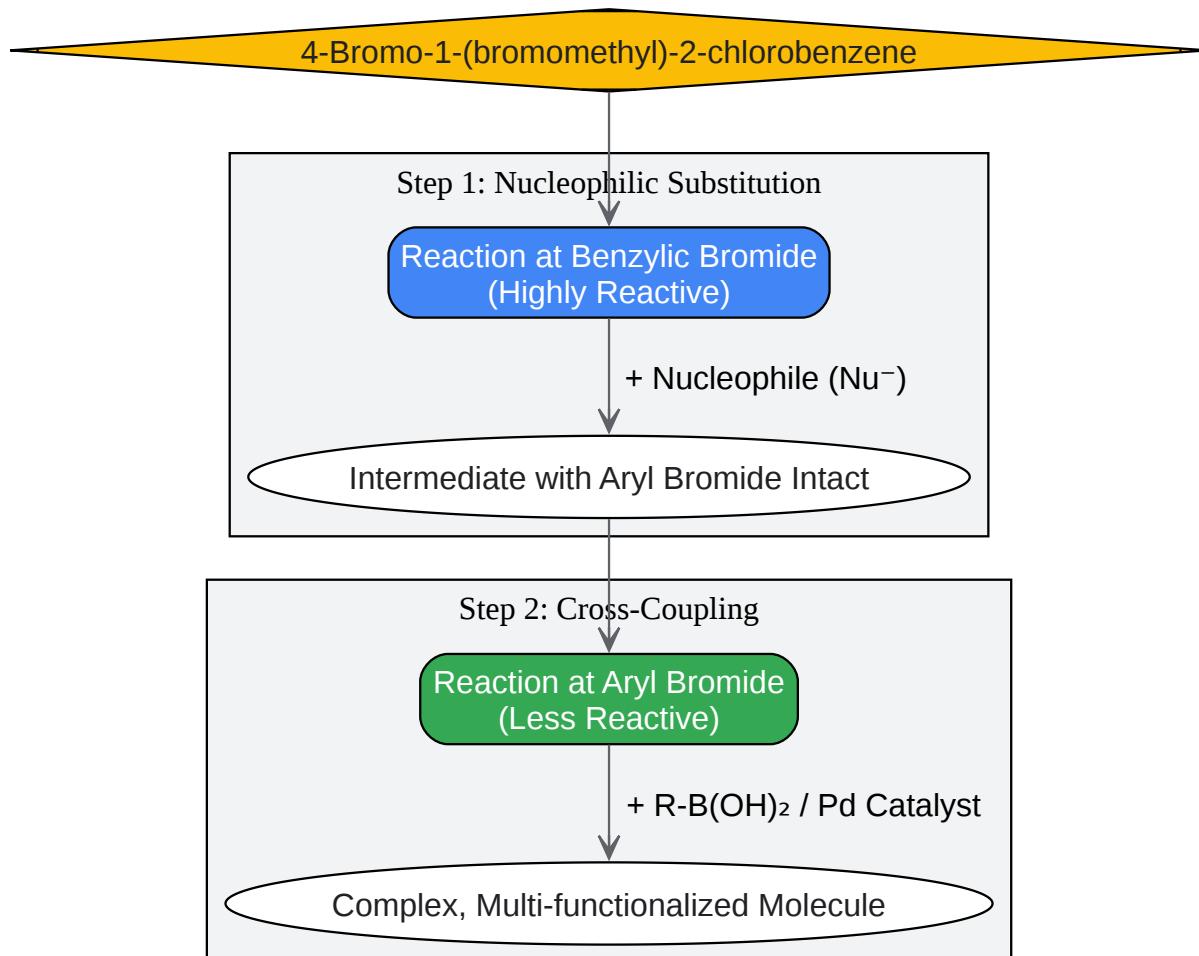
- Preparation of Standards and Samples:
 - Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **4-Bromo-1-(bromomethyl)-2-chlorobenzene** reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade dichloromethane.[9]
 - Working Standard Solutions: Perform serial dilutions of the stock solution with dichloromethane to prepare a calibration curve with concentrations ranging from 0.1 $\mu\text{g/mL}$ to 10 $\mu\text{g/mL}$.[9]
 - Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve it in dichloromethane in a 10 mL volumetric flask, and filter the solution through a 0.45 μm PTFE syringe filter into a GC vial.[9]
- Instrumentation and Parameters:
 - Gas Chromatograph: Standard GC equipped with a split/splitless inlet.
 - Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent.[9]

- Carrier Gas: Helium (99.999% purity) at a constant flow rate.[9]
- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
- Mass Spectrometer: Single quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the target compound (e.g., m/z corresponding to the molecular ion and major fragments).
- Data Analysis:
 - Construct a calibration curve by plotting the peak area against the concentration of the working standards.
 - Quantify the amount of **4-Bromo-1-(bromomethyl)-2-chlorobenzene** in the sample by comparing its peak area to the calibration curve.

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis by GC-MS.

Reactivity and Synthetic Utility


The synthetic power of **4-Bromo-1-(bromomethyl)-2-chlorobenzene** lies in the differential reactivity of its two C-Br bonds.[3]

- **Benzylic Bromide (-CH₂Br):** This site is highly reactive. The C-Br bond is weakened by the adjacent benzene ring, making it an excellent leaving group. It is highly susceptible to nucleophilic substitution reactions (typically S_N2), allowing for the straightforward introduction of a wide variety of functional groups (e.g., amines, ethers, azides).[3][10]
- **Aryl Bromide (-Br):** This bond is strong and relatively unreactive towards nucleophiles. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[3]

This dual-reactivity profile allows for a stepwise, controlled functionalization of the molecule. A synthetic chemist can first perform a nucleophilic substitution at the benzylic position and then, in a subsequent step, use the aryl bromide for a cross-coupling reaction. This strategic approach is a cornerstone of modern medicinal chemistry for building molecular diversity.[11]

Plausible Synthetic Route

While various synthetic routes exist, a common approach for this class of compounds involves the radical bromination of the corresponding toluene precursor. The synthesis could begin with 2-bromo-5-chlorotoluene, which is then subjected to free-radical bromination using a reagent like N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or UV light) to selectively brominate the benzylic methyl group.

[Click to download full resolution via product page](#)

Caption: Sequential functionalization enabled by differential reactivity.

Applications in Research and Drug Development

Halogenated compounds are of paramount importance in medicinal chemistry, as the inclusion of halogens can significantly alter a molecule's steric profile, lipophilicity, and metabolic stability. **4-Bromo-1-(bromomethyl)-2-chlorobenzene** serves as a key starting material or intermediate in the synthesis of a wide range of biologically active molecules.^[3]

- Scaffold for Heterocyclic Chemistry: Its primary application lies in the synthesis of complex heterocyclic systems. For example, it is a valuable precursor for creating carbazole and isoindolinone scaffolds.[3][10] These core structures are found in numerous natural products and synthetic compounds that exhibit potent biological activities, including anticancer, antibacterial, and antiviral properties.[3][10]
- Intermediate for API Synthesis: While not an active pharmaceutical ingredient (API) itself, it is a crucial building block. Its role is analogous to other key intermediates like Bromo-OTBN (4-Bromomethyl-2-cyanobiphenyl), which is essential in the industrial synthesis of angiotensin II receptor antagonists such as Losartan, a widely used medication for hypertension.[12][13] The ability to selectively introduce functionalities makes **4-Bromo-1-(bromomethyl)-2-chlorobenzene** a valuable tool for generating libraries of novel compounds in drug discovery programs.[11]
- Fragment-Based Drug Design: The 2-bromo-5-chlorobenzyl fragment can be incorporated into larger molecules to probe interactions with biological targets. The halogens can form halogen bonds, which are increasingly recognized as important non-covalent interactions in protein-ligand binding.

Safety and Handling

As a highly reactive chemical, **4-Bromo-1-(bromomethyl)-2-chlorobenzene** must be handled with appropriate safety precautions.

- GHS Hazard Classification: The compound is classified as causing severe skin burns and eye damage (H314).[1][4]
- Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[7]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often 2-8°C to maintain stability.[6] Keep the container tightly sealed.

References

- LookChem. (n.d.). 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3.

- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
- PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-chlorobenzene. National Center for Biotechnology Information.
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- PubChem. (n.d.). 1-(Bromomethyl)-4-chlorobenzene. National Center for Biotechnology Information.
- Chemsoc. (n.d.). 4-Bromo-1,2-dichlorobenzene | CAS#:18282-59-2.
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- AD Pharmachem. (n.d.). 4-Bromomethyl-2-Cyanobiphenyl (Bromo OTBN).
- PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma.
- NIST. (n.d.). Benzene, 1-(bromomethyl)-2-chloro-. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2019). Br and Cl.
- PubChem. (n.d.). 4-Bromo-1,2-dichlorobenzene. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-bromo-2-(bromomethyl)-1-chlorobenzene | 149965-41-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3 [mingyuanchemical.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. adpharmacchem.com [adpharmacchem.com]
- 13. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]
- To cite this document: BenchChem. [physicochemical properties of 4-Bromo-1-(bromomethyl)-2-chlorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130762#physicochemical-properties-of-4-bromo-1-bromomethyl-2-chlorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com